Tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate is a synthetic organic compound notable for its structural complexity and potential applications in medicinal chemistry. This compound features a piperidine ring, a tert-butyl ester group, and a fluorinated aromatic substituent, making it an interesting candidate for various chemical reactions and biological studies.
The compound is classified under the category of piperidine derivatives and has the following identifiers:
It is primarily sourced from chemical suppliers specializing in organic compounds, often used in research and development settings.
The synthesis of tert-butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate typically involves several key steps:
Industrial production may utilize continuous flow reactors and automated systems to enhance yield and purity while minimizing costs and by-products.
The molecular structure of tert-butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate features:
Property | Value |
---|---|
IUPAC Name | tert-butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate |
InChI Key | BWDWDKRDUFJOCT-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)F)C2CCN(CC2=O)C(=O)OC(C)(C)C |
Tert-butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate can undergo various chemical transformations:
The products formed depend on the specific conditions and reagents used, leading to a range of derivatives suitable for further applications in research.
The physical properties of tert-butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate include:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
LogP (Partition Coefficient) | 3.713 |
These properties indicate moderate lipophilicity, which is advantageous for biological activity.
Tert-butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate has several applications in scientific research:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7